
3-Cyclobutylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylisonicotinic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Binding Studies
- Synthesis and Binding with DNA : A study on a derivative of cyclobutyl compound investigated its binding with DNA, demonstrating the importance of such compounds in biological interactions (Arshad et al., 2016).
Cycloaddition Reactions
- Cycloaddition in Peptide Synthesis : The cycloaddition of azides to alkynes, a crucial synthetic route to triazoles, was explored, emphasizing the significance of cyclobutyl compounds in creating complex peptide structures (Tornøe et al., 2002).
Molecular Binding and Interaction Studies
- Anticonvulsant Drug Binding : Research on gabapentin, an anticonvulsant drug, highlighted the binding to a subunit of a calcium channel, underscoring the relevance of cyclobutyl structures in drug development (Gee et al., 1996).
Chemical Reaction Mechanisms
- Cyclobutyl and Cyclopropylcarbinyl Cations : Studies on the reaction mechanisms involving cyclobutyl tosylates contribute to understanding the chemical behavior of cyclobutyl compounds in various conditions (Wiberg et al., 1993).
Development of Potent Antagonists
- VLA-4 Antagonists Synthesis : A novel series of 3-aminocyclobut-2-en-1-ones was synthesized, showcasing cyclobutyl compounds' potential in developing potent antagonists for therapeutic applications (Brand et al., 2003).
Radical Ring-Opening Reactions
- β-Scission in Radical Reactions : Research on the β-scission of cyclobutylmethyl radicals contributes to the broader understanding of radical reactions involving cyclobutyl structures (Walton, 1989).
Biosynthesis and Bioengineering
- Biosynthesis from CO2 : A study on the biosynthesis of 3-hydroxypropionic acid from CO2 in cyanobacteria demonstrates the potential of cyclobutyl compounds in sustainable chemical production (Wang et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclobutylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-6-9(8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNBCXSFUQGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
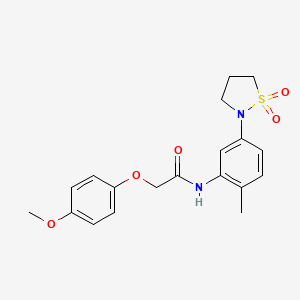
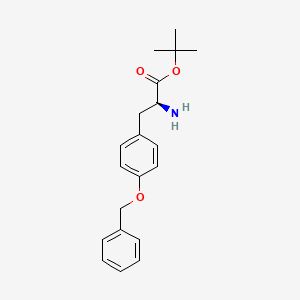
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
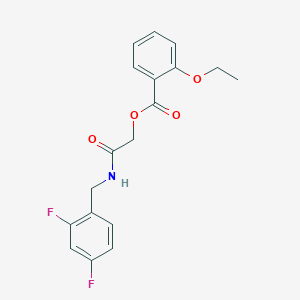
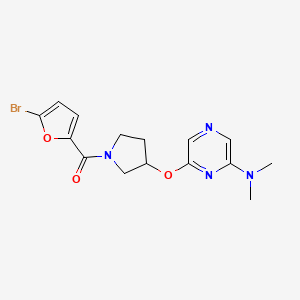
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)


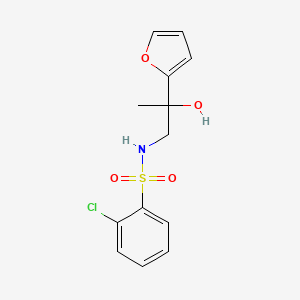
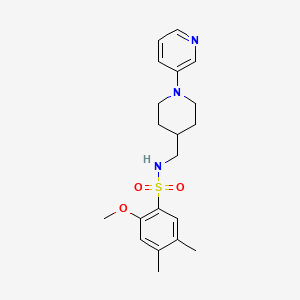
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


